REACTION_CXSMILES
|
[C:1]([C:3]([C:15]#[N:16])=[C:4]1[CH2:9][CH2:8][C:7](=[C:10]([C:13]#[N:14])[C:11]#[N:12])[CH2:6][CH2:5]1)#[N:2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[CH:5]1[C:4](=[C:3]([C:1]#[N:2])[C:15]#[N:16])[CH:9]=[CH:8][C:7](=[C:10]([C:11]#[N:12])[C:13]#[N:14])[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C1CCC(CC1)=C(C#N)C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
According to the procedure of Fatiadi Synthesis, 1976, 133
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |